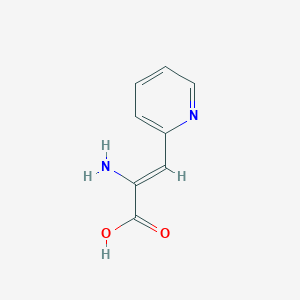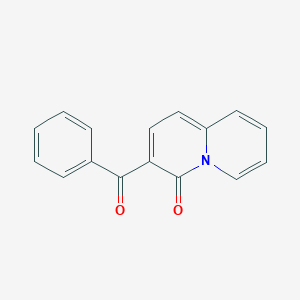
6-O-α-D-Galactopyranosyl-D-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-α-D-Galactopyranosyl-D-mannose is a disaccharide composed of a galactose and a mannose unit. It is a type of galactomannan, which is a polysaccharide consisting of mannose and galactose. This compound is found in various natural sources, including plant cell walls, and plays a significant role in the structural integrity and function of these biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-α-D-Galactopyranosyl-D-mannose typically involves the glycosylation of D-mannose with D-galactose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a galactose moiety to the mannose unit. Chemical synthesis may involve the use of protecting groups to selectively activate the hydroxyl groups on the sugar molecules, followed by glycosylation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and purification of galactomannans from natural sources such as guar gum or locust bean gum. These natural polysaccharides are hydrolyzed to release the disaccharide units, which are then purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-O-α-D-Galactopyranosyl-D-mannose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldonic acids, while reduction can produce sugar alcohols.
Wissenschaftliche Forschungsanwendungen
6-O-α-D-Galactopyranosyl-D-mannose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism and is used in studies of cell wall structure and function.
Industry: It is used in the food industry as a thickening agent and stabilizer, and in the paper industry for improving paper quality.
Wirkmechanismus
The mechanism of action of 6-O-α-D-Galactopyranosyl-D-mannose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by β-mannanase and β-galactosidase to release mannose and galactose, which are then utilized in various metabolic pathways. The compound may also interact with cell surface receptors, influencing cell signaling and adhesion processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-O-β-D-Galactopyranosyl-D-mannose: Similar in structure but with a different glycosidic linkage.
6-O-α-D-Galactopyranosyl-D-glucose: Contains glucose instead of mannose.
6-O-α-D-Galactopyranosyl-D-fructose: Contains fructose instead of mannose.
Uniqueness
6-O-α-D-Galactopyranosyl-D-mannose is unique due to its specific glycosidic linkage and the combination of galactose and mannose units. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
17296-19-4 |
|---|---|
Molekularformel |
C12H22O11 |
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
AYRXSINWFIIFAE-KVOYSHJESA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl 4-methylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B1174237.png)

![9-Nitropyrido[1,2-a]quinolinium](/img/structure/B1174241.png)
![3-[(Diethylamino)sulfanyl]-1-phenyl-3-thioxo-1-propanone](/img/structure/B1174242.png)

